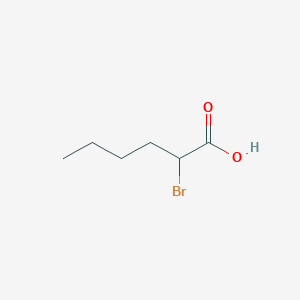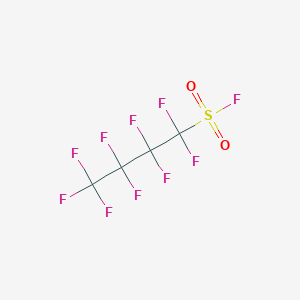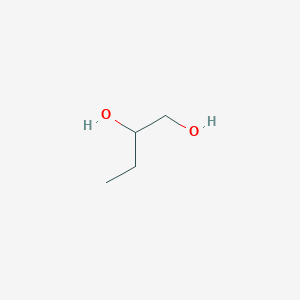![molecular formula C19H26O B146168 trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one CAS No. 125962-80-3](/img/structure/B146168.png)
trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one: is an organic compound with the molecular formula C19H26O It is characterized by the presence of a tolyl group attached to a bicyclohexane structure with a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-tolyl cyclohexanone and cyclohexanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods: In an industrial setting, the production of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one may involve large-scale synthesis using optimized reaction conditions and equipment to ensure consistent quality and yield. The process may include continuous monitoring and quality control measures to meet industry standards.
化学反应分析
Types of Reactions:
Oxidation: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group into an alcohol group, resulting in the formation of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-ol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry:
Catalysis: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one can be used as a catalyst or a ligand in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology:
Biological Studies: The compound’s unique structure makes it a subject of interest in biological studies, including enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one is investigated for its potential therapeutic properties and its role in drug development.
Industry:
Manufacturing: The compound is used in the production of various industrial products, including coatings, adhesives, and specialty chemicals.
作用机制
The mechanism of action of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
- trans-4’-(4-Methylphenyl)-[1,1’-bi(cyclohexyl)]-4-one
- trans-4’-(p-methylphenyl)-[1,1’-bi(cyclohexyl)]-4-one
Comparison:
- Structural Differences: While similar compounds share a common bicyclohexane core, variations in the substituent groups (e.g., methylphenyl vs. tolyl) can lead to differences in chemical reactivity and physical properties.
- Unique Properties: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one is unique due to its specific tolyl group, which imparts distinct characteristics and potential applications compared to its analogs.
属性
IUPAC Name |
4-[4-(4-methylphenyl)cyclohexyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)18-10-12-19(20)13-11-18/h2-5,16-18H,6-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISRXVEAOLMIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703109 |
Source


|
| Record name | (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125962-80-3 |
Source


|
| Record name | (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-one, 4'-(4-methylphenyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one](/img/structure/B146090.png)







![diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B146112.png)



